molecular formula C11H12N2O5S B14488282 2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid CAS No. 64260-79-3

2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid

Cat. No.: B14488282
CAS No.: 64260-79-3
M. Wt: 284.29 g/mol
InChI Key: ROCOMYLOAFNQCW-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a sulfamoylanilino group attached to a but-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid typically involves the reaction of methyl 4-aryl-2,4-dioxobut-2-enoates with 4-aminobenzenesulfonamide in a mixture of acetic acid and ethanol (1:1). This reaction yields methyl (2Z)-4-aryl-4-oxo-2-(4-sulfamoylanilino)but-2-enoates, which can be further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The sulfamoylanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid involves its interaction with specific molecular targets. The sulfamoylanilino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aryl-4-oxo-2-(4-sulfamoylanilino)but-2-enoates: These compounds are closely related and share similar structural features.

    Sulfonamides: Compounds containing the sulfamoyl group, which exhibit similar chemical reactivity.

Uniqueness

2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

64260-79-3

Molecular Formula

C11H12N2O5S

Molecular Weight

284.29 g/mol

IUPAC Name

2-methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid

InChI

InChI=1S/C11H12N2O5S/c1-7(11(15)16)6-10(14)13-8-2-4-9(5-3-8)19(12,17)18/h2-6H,1H3,(H,13,14)(H,15,16)(H2,12,17,18)

InChI Key

ROCOMYLOAFNQCW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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